molecular formula C13H12BrNO4S B2444237 Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate CAS No. 113407-93-5

Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate

Cat. No.: B2444237
CAS No.: 113407-93-5
M. Wt: 358.21
InChI Key: LVQQTDJOVUGDGX-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its complex structure, which includes a bromine atom, a hydroxyl group, and an acetylamino group attached to a benzothiophene core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Acetylation: The acetylamino group is typically introduced by reacting the amine precursor with acetic anhydride in the presence of a base like pyridine.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid precursor with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, H₂/Pd

    Substitution: Nucleophiles (amines, thiols), Pd catalysts

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Dehalogenated products

    Substitution: Various substituted benzothiophenes

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s bromine and hydroxyl groups can form hydrogen bonds and halogen bonds, respectively, which are crucial for binding to biological macromolecules. Additionally, the acetylamino group can participate in various biochemical interactions, enhancing the compound’s activity.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:

    Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate: Lacks the acetyl group, which may affect its biological activity and solubility.

    Ethyl 2-(acetylamino)-6-chloro-7-hydroxy-1-benzothiophene-3-carboxylate: Substitution of bromine with chlorine can alter the compound’s reactivity and interaction with biological targets.

    Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate: Absence of the hydroxyl group may reduce its hydrogen bonding capability and overall activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-3-19-13(18)9-7-4-5-8(14)10(17)11(7)20-12(9)15-6(2)16/h4-5,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQQTDJOVUGDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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